molecular formula C9H9N5 B13983563 2-Quinazolin-4-ylguanidine CAS No. 6635-74-1

2-Quinazolin-4-ylguanidine

Cat. No.: B13983563
CAS No.: 6635-74-1
M. Wt: 187.20 g/mol
InChI Key: MQGZDHWVKOXVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Quinazolin-4-ylguanidine is a chemical compound of significant interest in medicinal chemistry research, centered on the privileged quinazoline scaffold. This guanidine-functionalized derivative is primarily investigated for its potent inhibitory activity against the Sodium-Hydrogen Exchanger isoform 1 (NHE-1) 8 . The NHE-1 is a widely expressed membrane transporter that regulates intracellular pH and is a validated drug target for its role in cytoprotection and anti-ischemic pathways 1 8 . Related quinazoline-guanidine hybrids have demonstrated NHE-1 inhibition in the nanomolar range, making them valuable pharmacological tools 8 . In research settings, this class of compounds has displayed a multifaceted pharmacological profile. Studies on closely related N 1 , N 3 -bis-substituted quinazoline-2,4(1 H ,3 H )-dione derivatives bearing two guanidine moieties have shown promise in suppressing pro-inflammatory activation. Specific compounds effectively inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages without immunotoxicity, and have been shown to alleviate neutrophil infiltration, edema, and tissue lesions in models of LPS-induced acute lung injury 1 3 . Furthermore, the most potent NHE-1 inhibitors in this family also possess notable antiplatelet activity and the ability to reduce intraocular pressure in experimental models, suggesting potential applications in cardiovascular and ophthalmic disease research 8 6 . The mechanism of action for this compound family is linked to the crucial role of the acylguanidine moiety in binding to the NHE-1 active site, forming cation−π interactions and hydrogen bonds with key residues 8 . The quinazoline core is a known pharmacophore in drug discovery, featured in several FDA-approved kinase inhibitors, which underscores the broader research utility of this structural class in oncology and beyond 5 2 . Researchers value this compound as a key intermediate for synthesizing more complex derivatives to explore structure-activity relationships and develop novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6635-74-1

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

2-quinazolin-4-ylguanidine

InChI

InChI=1S/C9H9N5/c10-9(11)14-8-6-3-1-2-4-7(6)12-5-13-8/h1-5H,(H4,10,11,12,13,14)

InChI Key

MQGZDHWVKOXVCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)N=C(N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Quinazolin 4 Ylguanidine and Its Analogues

General Synthetic Approaches to the Quinazoline (B50416) Nucleus

The construction of the quinazoline ring system is a well-established area of organic synthesis, with numerous methods available to create this bicyclic heterocycle. These approaches can be broadly categorized into cyclization reactions that form the core structure.

Cyclization Reactions for Quinazoline Ring Formation

The formation of the quinazoline nucleus often relies on cyclization reactions starting from appropriately substituted benzene (B151609) derivatives. Common precursors include 2-aminobenzonitriles, 2-aminobenzamides, and isatoic anhydrides.

One prevalent method involves the reaction of 2-aminobenzamides with various carbonyl compounds or their equivalents. For instance, the condensation of 2-aminobenzamides with aldehydes, followed by an oxidative cyclization, is a widely used strategy. beilstein-journals.orgrsc.org Mechanochemical methods, such as ball milling, have been employed to facilitate this reaction between 2-aminobenzamides and aldehydes using o-iodoxybenzoic acid (IBX) as an oxidizing agent, offering a solvent-free and efficient alternative. beilstein-journals.org

Copper-catalyzed tandem reactions of 2-bromobenzamides with aldehydes and aqueous ammonia (B1221849) also provide a practical route to 2-substituted quinazolinones. This process is believed to proceed through an initial copper-catalyzed amination of the 2-bromobenzamide, followed by cyclocondensation and oxidative aromatization. rsc.org

Another versatile approach utilizes isatoic anhydride (B1165640) as a starting material. The reaction of isatoic anhydride with amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, yields 2-substituted quinazolin-4(3H)-ones efficiently. organic-chemistry.org This method benefits from mild reaction conditions and the use of an inexpensive catalyst. organic-chemistry.org Similarly, a three-component reaction of isatoic anhydride, a primary amine, and an electrophilic cyanating agent can produce 2-amino-3-substituted quinazolinones in a one-pot process. aurigeneservices.com

Transition-metal-free syntheses have also been developed. For example, the cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides with amides in dimethyl sulfoxide (B87167) (DMSO) leads to the formation of quinazolin-4-ones through an intramolecular cyclization. nih.govacs.org

The following table summarizes various cyclization strategies for quinazoline ring formation:

Starting MaterialsReagents/CatalystsProduct TypeReference
2-Aminobenzamides, Aldehydeso-Iodoxybenzoic acid (IBX)2-Substituted quinazolin-4(3H)-ones beilstein-journals.org
2-Bromobenzamides, Aldehydes, Aqueous AmmoniaCopper catalyst2-Substituted quinazolinones rsc.org
Isatoic Anhydride, AmidoximesIron(III) chloride2-Substituted quinazolin-4(3H)-ones organic-chemistry.org
Isatoic Anhydride, Primary Amine, N-Cyano-4-methyl-N-phenylbenzenesulfonamideLiHMDS2-Amino-3-substituted quinazolinones aurigeneservices.com
ortho-Fluorobenzamides, AmidesCesium carbonate2,3-Disubstituted quinazolin-4-ones nih.govacs.org
2-Aminobenzonitriles, Aryl boronic acids, AldehydesPalladium catalystSubstituted quinazolines frontiersin.org

Strategies for Introducing Guanidine (B92328) Moiety at the C-4 Position

Once the quinazoline nucleus is formed, the introduction of a guanidine group at the C-4 position is the next critical step in the synthesis of 2-Quinazolin-4-ylguanidine. This is typically achieved by functionalizing a suitable precursor at the C-4 position.

A common strategy involves the use of a 4-chloroquinazoline (B184009) intermediate. The chlorine atom at the C-4 position is a good leaving group and can be readily displaced by nucleophiles. Reaction of a 4-chloroquinazoline derivative with guanidine or its protected forms would lead to the desired this compound. The synthesis of 4-chloroquinazolines can be accomplished from the corresponding quinazolin-4-ones by treatment with reagents like phosphorus oxychloride.

Another approach involves the direct reaction of a suitable quinazoline precursor with a guanidinylating agent. For instance, a 2-aminoquinazoline (B112073) could potentially be reacted with a reagent that introduces the guanidine functionality at the 4-position, although this is a less common strategy.

The synthesis of quinazolines bearing an unprotected amino group at the C-4 position has been achieved via Suzuki-Miyaura coupling, which could then be further elaborated to a guanidine. chim.it

Specific Reaction Pathways for this compound Synthesis

The synthesis of the target molecule, this compound, requires a multi-step sequence that combines the formation of the quinazoline ring with the introduction of the guanidine group.

Precursor Synthesis and Derivatization (e.g., 2-aminoquinazolinone intermediates)

The synthesis often begins with the construction of a 2-aminoquinazoline or a 2-aminoquinazolin-4(3H)-one precursor. These intermediates provide a handle for further functionalization.

A versatile method for synthesizing 2-aminoquinazoline-based derivatives involves a solid-phase approach. nih.gov In this method, an amino group of a polymer-linked amino acid is treated with 2-nitrobenzaldehyde, followed by reduction of the nitro group. Cyclization of the resulting intermediate with cyanogen (B1215507) bromide yields the desired 2-aminoquinazoline derivative. nih.gov

Another route to 2-aminoquinazolin-4(3H)-ones is through the carbonylative coupling of ortho-iodoanilines with cyanamide. organic-chemistry.org This reaction proceeds via a domino carbonylation/cyclization process, where an N-cyanobenzamide intermediate undergoes ring closure. This method advantageously avoids the use of gaseous carbon monoxide by employing molybdenum hexacarbonyl as a solid CO source. organic-chemistry.org

The reaction of 2-aminobenzamides with isothiocyanates followed by coupling with secondary amines in the presence of a coupling agent like diisopropylcarbodiimide (DIC) has also been reported for the synthesis of 2-aminoquinazolinones. aurigeneservices.com

Optimized Reaction Conditions and Yield Considerations in Academic Synthesis

In academic research, significant effort is dedicated to optimizing reaction conditions to maximize yields and purity. For the synthesis of quinazolin-4(3H)-ones from 2-amino-N-substituted benzamides and DMSO, temperature and the amount of oxidant (like H2O2) are critical factors. nih.gov It was found that the reaction proceeds best at elevated temperatures (e.g., 150 °C) with a specific stoichiometry of the oxidant. nih.gov

For the mechanochemical synthesis of quinazolin-4(3H)-ones, the timing of the addition of the oxidizing agent (IBX) was found to be crucial. Adding IBX after an initial period of milling the reactants together led to a significant increase in the product yield. beilstein-journals.org

In the synthesis of 2-substituted quinazolin-4(3H)-ones from isatoic anhydride and amidoximes, a screening of various Lewis acid catalysts and solvents revealed that iron(III) chloride in 1,4-dioxane (B91453) provided the highest yields. organic-chemistry.org

The following table highlights some optimized conditions and yields for quinazolinone synthesis:

Starting MaterialsKey Reaction ConditionsProductYieldReference
2-Amino-N-methylbenzamide, DMSO150 °C, 1 equiv. H2O2, 14 hN-methyl quinazolin-4(3H)-one73% nih.gov
2-Aminobenzamide, 4-EthylbenzaldehydeBall milling, IBX added after 30 min2-(4-Ethylphenyl)quinazolin-4(3H)-one91% beilstein-journals.org
Isatoic anhydride, AmidoximeFeCl3, 1,4-dioxane2-Substituted quinazolin-4(3H)-oneup to 85% organic-chemistry.org
2-Bromobenzamide, Benzaldehyde, Aqueous AmmoniaCuI, L-proline, K3PO4, DMSO, 100 °C, 24 h2-Phenylquinazolin-4(3H)-one85% rsc.org

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships. Substitutions can be introduced on the benzene ring of the quinazoline core or on the guanidine moiety.

The synthesis of substituted quinazolines often starts from substituted precursors. For example, using substituted 2-aminobenzamides or 2-aminobenzonitriles in the cyclization reactions described earlier will lead to quinazolines with substituents on the benzene ring. rsc.orgmdpi.commdpi.com A wide range of functional groups, including electron-donating and electron-withdrawing groups, are often well-tolerated in these synthetic sequences. nih.gov

For instance, the synthesis of 2-substituted quinazolin-4(3H)-ones has been achieved with various substituents on the phenyl ring at the 2-position, including hydroxyl and methoxy (B1213986) groups, by reacting substituted benzaldehydes with anthranilamide. mdpi.com Similarly, a range of N-substituted 2-aminoquinazolines have been prepared by reacting 2-amino aryl ketones with N-benzyl cyanamides, demonstrating the versatility of this approach for creating diverse analogues. mdpi.com

Furthermore, a rearrangement of 2-chloroquinazolin-4(3H)-ones with diamines has been developed to generate twisted-cyclic or ring-fused guanidines, showcasing a method to introduce complex guanidine-containing structures. nih.gov This reaction's outcome is dependent on whether a primary or secondary amine is present in the diamine reagent. nih.gov

Modification at the Quinazoline Ring (e.g., C-2, C-4, C-6, C-8 substitution)

The functionalization of the quinazoline core is a primary strategy for modulating the physicochemical and pharmacological properties of 2-guanidinoquinazolines. Substitutions at various positions, including C-2, C-4, C-6, and C-8, are achieved through diverse synthetic routes, often starting from appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles.

A common approach involves the construction of the quinazoline ring from substituted precursors. For instance, the synthesis of 2-substituted and 8-nitro-substituted quinazolin-4(3H)-ones can be achieved by starting with substituted benzoic acids. mdpi.comnih.gov These quinazolinone intermediates can then be further manipulated. A versatile method for producing 2,4-disubstituted quinazolines involves preparing a 2,4-dichloroquinazoline (B46505) intermediate, which allows for subsequent nucleophilic substitution reactions with various amines at both positions. nih.gov

Specific substitutions have been detailed in the literature. The synthesis of 2,4-diamino-6-iodo-quinazoline, for example, can be accomplished by heating guanidine with 2-amino-6-iodobenzonitrile. mdpi.com This method directly installs groups at C-2, C-4, and C-6. Research has shown that introducing relatively small substituents at positions C-4, C-6, and C-8 of the 2-guanidino-quinazoline core can significantly enhance biological activity. nih.govresearchgate.net An example of a multi-substituted analogue is N-(6-chloro-4-phenylquinazolin-2-yl)guanidine, which features substitutions at C-2 (guanidine), C-4 (phenyl), and C-6 (chloro). nih.govacs.org

Modifications at the C-8 position have also been systematically explored. Starting from 2-amino-3-nitrobenzoic acid, a series of 8-substituted quinazolin-4-ones can be synthesized, providing a pathway to analogues with diverse functionalities at this position. biorxiv.org The following table summarizes representative examples of synthetic strategies for modifying the quinazoline ring.

Table 1: Synthetic Strategies for Quinazoline Ring Modification

Starting Material Target Position(s) Reagents/Conditions Resulting Substitution Citation(s)
Substituted Anthranilamide C-2 Cyclization with aldehydes 2-Substituted-4-quinazolinones scielo.br
2-Aminobenzonitrile C-2, C-4 Reaction with nitriles under basic conditions 2-Substituted-4-aminoquinazolines mdpi.com
2-Amino-6-iodobenzonitrile C-2, C-4, C-6 Reaction with guanidine, heating 2,4-Diamino-6-iodo-quinazoline mdpi.com
Substituted Quinazoline-2,4(1H,3H)-dione C-2, C-4 Phosphorus oxychloride, then secondary amines 2,4-Bis-substituted quinazolines nih.gov
2-Amino-3-nitrobenzoic acid C-8 Multi-step synthesis involving amide formation and cyclization 8-Nitro-quinazolin-4-one derivatives nih.govbiorxiv.org
2-Thioxo-3-phenyl-quinazolin-4(3H)one C-2 Reaction with ethyl chloroacetate, then hydrazinolysis 2-Hydrazinylthio-quinazolinone derivatives researchgate.net

Structural Diversification of the Guanidine Group

While modifications to the quinazoline ring are common, structural diversification of the guanidine moiety itself offers another avenue for creating novel analogues. However, for certain biological targets, modifications to the guanidine group have been found to decrease or abolish activity, suggesting that the unsubstituted guanidine is crucial for interaction with the target. nih.govresearchgate.net

Despite this, several strategies have been successfully employed to alter the guanidine group. One significant transformation is the cyclocondensation of 3,4-dihydroquinazolin-2-yl guanidine with various electrophilic reagents. Reactions with aldehydes, ketones, or diethyl ethoxymethylenemalonate can lead to the formation of fused heterocyclic systems, such as 1,3,5-triazino[2,1-b]quinazolines, effectively incorporating the guanidine nitrogen atoms into a new ring system. researchgate.net

Another approach involves attaching elaborated side chains to the guanidine nitrogen. For example, researchers have synthesized derivatives where a guanidinopropanoic acid moiety is linked to the quinazolinone core. arabjchem.org This is achieved by reacting a 3-amino-2-substituted-quinazolin-4(3H)-one with other reagents to build the substituted guanidine structure. arabjchem.org These examples demonstrate that the guanidine group can serve as a reactive handle for significant structural diversification.

Table 2: Examples of Guanidine Group Modifications

Parent Compound Reagent/Reaction Type Resulting Structure Description Citation(s)
3,4-Dihydroquinazolin-2-yl guanidine Aldehydes, Ketones (Cyclocondensation) 1,3,5-Triazino[2,1-b]quinazolines The guanidine group is cyclized into a new triazine ring fused to the quinazoline. researchgate.net
3-Amino-2-aryl-quinazolin-4(3H)-one Multi-step synthesis to build guanidine 3-(3-(2-Aryl-4-oxoquinazolin-3(4H)yl)guanidino)propanoic acid An acetic acid moiety is attached to the terminal nitrogen of the guanidine group. arabjchem.org
2-Guanidinobenzazoles (related class) N-Alkylation/Arylation N-Substituted guanidines Direct substitution on the guanidine nitrogen atoms. benthamscience.com

Characterization Methodologies in Synthetic Organic Research (Academic Context)

The structural elucidation and confirmation of newly synthesized this compound analogues are fundamental aspects of synthetic organic research. A combination of spectroscopic and analytical techniques is employed to unambiguously determine the chemical structure, purity, and other properties of the target compounds.

Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is critical for determining the exact molecular weight and, consequently, the elemental formula of the compound. nih.govmdpi.com Electrospray ionization (ESI) is a common technique used for these molecules. arabjchem.org Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as N-H bonds in the guanidine and amine groups, C=O in quinazolinone precursors, and C=N bonds within the heterocyclic rings. arabjchem.orgnih.gov

For crystalline solids, single-crystal X-ray diffraction provides unequivocal proof of structure, including stereochemistry and the precise arrangement of atoms in three-dimensional space. nih.gov Other common analytical methods include melting point determination to assess purity, elemental analysis to further confirm the elemental composition, and chromatography (e.g., TLC, column chromatography) for reaction monitoring and purification. nih.govmdpi.comnih.gov

Table 3: Common Characterization Techniques in the Synthesis of this compound Analogues

Technique Purpose Information Obtained Citation(s)
NMR Spectroscopy
¹H NMR Structural Elucidation Determines the number, environment, and connectivity of hydrogen atoms. arabjchem.orgmdpi.comnih.gov
¹³C NMR Structural Elucidation Determines the number and chemical environment of carbon atoms. nih.govmdpi.comnih.gov
2D NMR (COSY, HMBC) Detailed Structural Confirmation Establishes correlations between protons (COSY) and between protons and carbons over multiple bonds (HMBC) to confirm connectivity and assign complex spectra. nih.govnih.gov
Mass Spectrometry (MS)
ESI-MS, HRMS Molecular Formula Confirmation Provides the exact mass-to-charge ratio, allowing for the determination of the molecular weight and elemental formula. nih.govarabjchem.orgmdpi.com
Infrared (IR) Spectroscopy Functional Group Identification Detects the presence of key functional groups (e.g., N-H, C=O, C=N). researchgate.netarabjchem.orgnih.gov
X-ray Crystallography Absolute Structure Determination Provides the precise 3D arrangement of atoms in a crystalline sample. nih.gov
Other Methods
Elemental Analysis Purity and Formula Confirmation Measures the percentage composition of elements (C, H, N, etc.). arabjchem.orgnih.gov
Melting Point (m.p.) Purity Assessment A sharp melting point range indicates a high degree of purity. arabjchem.orgnih.gov
Chromatography (TLC, Column) Monitoring and Purification Separates compounds to monitor reaction progress and purify the final product. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 2 Quinazolin 4 Ylguanidine and Its Derivatives

Influence of Guanidine (B92328) Substitution on Biological Activity

The guanidine group, a strong base that is typically protonated at physiological pH, plays a pivotal role in the biological activity of 2-quinazolin-4-ylguanidine derivatives. Its ability to form strong hydrogen bonds and electrostatic interactions is often crucial for anchoring the ligand to its biological target. Consequently, modifications to this group can dramatically alter the compound's potency and selectivity.

Research has shown that any modification to the guanidine group often leads to a significant decrease or complete loss of antibacterial activity, underscoring its importance for this particular biological effect researchgate.net. The positive charge of the guanidinium (B1211019) group is critical for interaction with the outer pore region of certain channels, where acidic residues are present. Deactivation of the guanidinium group or its replacement with a primary amine has been shown to significantly diminish inhibitory activity in specific assays sci-hub.se.

In the context of Sodium-Hydrogen Exchanger-1 (NHE-1) inhibitors, the nature of the guanidine moiety is a key determinant of activity. Studies have revealed that replacing a linear guanidine residue with a conformationally rigid cyclic analogue, such as 5-amino-1,2,4-triazole, can be favorable for NHE-1 inhibition nih.gov. This suggests that for certain targets, a constrained conformation of the guanidine mimic enhances binding affinity.

Table 1: Influence of Guanidine Moiety Modification on Biological Activity
ModificationObserved EffectTarget/ActivityReference
General Modification/SubstitutionDecrease or loss of activityAntibacterial researchgate.net
Deactivation or replacement with primary amineSignificantly decreased activityTRPV1 channel inhibition sci-hub.se
Replacement with 5-amino-1,2,4-triazole (cyclic mimic)Favorable for activityNHE-1 Inhibition nih.gov

Impact of Substituents on the Quinazoline (B50416) Ring System

The quinazoline ring serves as the central scaffold, and substitutions at its various positions (C-2, C-4, C-6, and C-8) have profound effects on the pharmacological profile of the compounds. The electronic and steric properties of these substituents can modulate the molecule's affinity, selectivity, and pharmacokinetic properties.

The C-2 position of the quinazoline ring is a frequent site for modification to tune the biological activity. The nature of the substituent at this position can influence everything from receptor binding to antimicrobial potency. For instance, the presence of methyl, amine, or thiol groups at the C-2 position is considered essential for the antimicrobial activities of certain quinazolinone derivatives nih.gov.

In the realm of anticancer research, the substitution pattern at C-2 is critical. It has been observed that electron-donating groups, such as a propyl group, on the C-2 position of the quinazolinone ring can be favorable for cytotoxic activity against certain cancer cell lines. Conversely, electron-withdrawing groups like phenyl and nitrophenyl substituents tend to have the opposite effect nih.gov. The introduction of alkyl substituents at C-2 can lead to stronger hydrophobic interactions with the target receptor compared to unsubstituted analogues nih.gov. Furthermore, the presence of an aromatic ring at C-2 can affect the binding abilities of the compound nih.gov.

Table 2: Effects of C-2 Substituents on Biological Activity
SubstituentEffectTarget/ActivityReference
Methyl, Amine, or Thiol groupsEssential for activityAntimicrobial nih.gov
Propyl (Electron-donating)Improved cytotoxic activityAnticancer (HeLa cells) nih.gov
Phenyl, Nitrophenyl (Electron-withdrawing)Lowest cytotoxic activityAnticancer (MCF-7 & HeLa cells) nih.gov
Alkyl chainsIncreased hydrophobic interactionsNF-κB Receptor nih.gov
Aromatic ringAffected binding abilitiesNF-κB Receptor nih.gov

The C-4 position of the quinazoline nucleus is another critical determinant of biological activity and selectivity, particularly for kinase inhibitors. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for potent and selective epidermal growth factor receptor (EGFR) inhibitors nih.gov. The substitution at this position is vital, and even minor changes to the aniline (B41778) moiety can significantly impact the inhibitory profile nih.govchim.it.

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinazoline (B46505) precursors heavily favors the C-4 position. This chemical behavior has been widely exploited to synthesize a vast library of 4-aminoquinazoline derivatives for therapeutic applications mdpi.com. The nature of the amine nucleophile, whether aromatic, benzylic, or aliphatic, consistently leads to substitution at the C-4 position under various reaction conditions mdpi.com. This inherent reactivity makes the C-4 position a key handle for molecular modification. For example, a class of novel quinazoline derivatives bearing various C-4 aniline moieties was synthesized and evaluated as potent EGFR inhibitors for non-small-cell lung cancer (NSCLC) nih.gov.

Table 3: Role of C-4 Substitution in Activity and Selectivity
Substituent/FeatureRole/EffectTarget/ActivityReference
Aniline MoietyKey pharmacophore for potent inhibitionEGFR Inhibition nih.gov
Various Aniline MoietiesModulates inhibitory activity against different cell linesAnticancer (NSCLC) nih.gov
Primary/Secondary Amines (Aromatic, Benzylic, Aliphatic)Regioselective substitution at C-4 via SNArGeneral Synthesis mdpi.com
Unsubstituted C-H or C-C bondBlocks reactivity at C-4, allowing for selective C-2 modificationGeneral Synthesis nih.gov

Substitutions on the benzo part of the quinazoline ring, specifically at the C-6 and C-8 positions, are crucial for modulating the biological activity. The introduction of various functional groups at these positions can fine-tune the electronic properties and steric profile of the molecule, leading to enhanced potency and selectivity.

For instance, the presence of halogen atoms at the C-6 and C-8 positions has been shown to improve the antimicrobial activity of quinazolinone derivatives nih.gov. In the development of STAT3 pathway inhibitors, a 6,8-dimethyl substituted 2-guanidinoquinazoline analog demonstrated a remarkable 20-fold improvement in STAT3 inhibition while maintaining selectivity over the related STAT1 nih.gov. However, the effect of substitution is highly context-dependent. In a series of 4(3H)-quinazolinone antibacterials, substitution at the C-6 position with a bromo or hydroxyl group was not tolerated and resulted in reduced activity acs.org.

The position of a substituent can also be critical. A study on NF-κB inhibitors found that a fluorine atom at the C-7 position resulted in a stronger binding affinity than a fluorine atom at the C-6 position nih.gov.

Table 4: Significance of C-6 and C-8 Substituents
PositionSubstituentEffectTarget/ActivityReference
C-6 and C-8Halogen atomsImproved activityAntimicrobial nih.gov
C-6 and C-8Dimethyl20-fold improvement in inhibitionSTAT3 Inhibition nih.gov
C-6Bromo or HydroxylReduced activityAntibacterial (S. aureus) acs.org
C-8ChloroGood inhibitor of Aβ40 and Aβ42 aggregationAnti-Alzheimer's rsc.org
C-6 vs C-7FluorineC-7 substitution showed stronger binding affinity than C-6NF-κB Inhibition nih.gov

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is a critical factor that dictates its ability to bind to a biological target. Conformational analysis of this compound derivatives, often aided by computational methods, provides valuable insights into the spatial arrangement of key functional groups and their influence on biological activity.

Stereochemical Considerations in Structure-Activity Relationships

When a molecule contains one or more chiral centers, its different stereoisomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer. Therefore, stereochemistry is a critical consideration in the SAR of this compound derivatives.

The synthesis of a molecule combining a tricyclic quinazoline derivative with a substituted isoquinoline (B145761) resulted in a product that was determined to be the E-configured isomer. The alternative Z-isomer was considered unlikely as it would either require considerable twist about the central double bond or result in unfavorable intramolecular contacts between bulky substituents iucr.org. This highlights how stereochemical constraints can dictate the accessible and biologically relevant conformations of a molecule. The reactive centers within the tricyclic quinazoline scaffold allow for further derivatization, and the resulting stereochemistry can be a key factor in the biological activity of the final compound iucr.orgiucr.org. The combination of two potentially bioactive scaffolds into a single molecule is a powerful strategy, but the resulting stereochemistry must be carefully controlled and analyzed to ensure optimal interaction with the intended biological target iucr.org.

Biological Activity Profiling and Mechanistic Investigations in Research Models

Anticancer and Antiproliferative Research

Quinazoline (B50416) derivatives have demonstrated a broad spectrum of anticancer activities, attributable to their ability to modulate multiple signaling pathways crucial for tumor growth and survival. nih.govmdpi.com Their therapeutic potential stems from the inhibition of key enzymes and proteins that are often dysregulated in cancer. mdpi.com

The cytotoxic and antiproliferative effects of quinazoline-based compounds have been extensively documented across a wide array of human cancer cell lines. These in vitro assays are fundamental in identifying promising candidates for further development.

Numerous studies have reported potent activity, often in the micromolar to nanomolar range. For instance, certain 4-anilinoquinazoline (B1210976) derivatives have shown significant cytotoxicity against lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines. benthamdirect.com One erlotinib analogue, compound 3o , exhibited marked anticancer activity with IC50 values of 4.26 μM, 3.92 μM, and 0.14 μM against A549, HCT116, and MCF-7 cells, respectively. benthamdirect.com Similarly, a series of novel quinazoline derivatives demonstrated low micromolar cytotoxicity, with compound 18 showing a potent IC50 value of 0.85 μM against gastric cancer cells (MGC-803). mdpi.com Other research has highlighted quinazoline-sulfonamide hybrids, with compound 4d showing IC50 values of 2.5 μM (MCF-7), 5.6 μM (A549), and 6.87 μM (LoVo). nih.gov

Table 1: Antiproliferative Activity of Selected Quinazoline Derivatives in Cancer Cell Lines.

The anticancer effects of quinazoline derivatives are mediated through their interaction with specific molecular targets that are vital for carcinogenesis. Research has focused on identifying and validating these targets to understand their mechanism of action and to guide the rational design of more effective inhibitors.

A primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition: The quinazoline scaffold is the backbone of several FDA-approved EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib. nih.gov These drugs target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. mdpi.com Research has yielded numerous potent quinazoline-based EGFR inhibitors. For example, a 4-anilinoquinazoline derivative (Compound 13 ) showed an IC50 value of 5.06 nM against wild-type EGFR. nih.gov Another compound (24 ) exhibited an EGFR-TK inhibitory IC50 of 13.40 nM, which was more potent than the reference drug gefitinib (IC50 = 18.14 nM). nih.gov Some derivatives have shown extremely high potency, with IC50 values as low as 0.05 nM. researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, with VEGFR-2 playing a central role in this process. Quinazoline derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov Vandetanib is a clinically approved drug that targets both EGFR and VEGFR-2. tbzmed.ac.ir Preclinical studies have identified novel compounds with significant VEGFR-2 inhibitory activity. For instance, a series of 4-alkoxyquinazoline derivatives were developed, with compound 3h showing a VEGFR2 IC50 of 2.89 nM. nih.gov Other studies found derivatives with IC50 values in the low nanomolar range, such as compound 9d (IC50 = 47.042 nM) and compound 8a (IC50 = 62.505 nM). nih.gov

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, making it an attractive therapeutic target. Quinazoline derivatives have been successfully developed as PI3K inhibitors, often with selectivity for specific isoforms like PI3Kδ, which is crucial for B-cell malignancies. researchgate.net A lead compound, 15c , was identified as a potent and selective PI3Kδ inhibitor with an IC50 of 27.5 nM. researchgate.net Another study optimized 4-aryl quinazolines into potent and selective PI3Kδ inhibitors suitable for in vivo studies. nih.gov

Table 2: Inhibitory Activity of Selected Quinazoline Derivatives Against Target Kinases.

The microtubule network is essential for maintaining cell structure and for the proper segregation of chromosomes during mitosis. Disruption of tubulin dynamics is a validated anticancer strategy. Several quinazoline derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin. acs.orgresearchgate.net

One study identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f ) as a potent inhibitor of tubulin assembly with an IC50 value of 0.77 μM. acs.org This compound was found to cause cell cycle arrest in the G2/M phase and disrupt microtubule formation. acs.org Another series of biarylaminoquinazolines also demonstrated potent inhibition of tubulin polymerization, with activity comparable to combretastatin A-4. nih.gov Research has also shown that certain quinoline derivatives, a related class of compounds, can inhibit tubulin polymerization with IC50 values around 17 μM. nih.gov These findings establish that the quinazoline scaffold can be effectively utilized to develop novel antimitotic agents that target the cellular cytoskeleton. mdpi.com

Table 3: Activity of Selected Compounds in Tubulin Polymerization Assays.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. DHFR inhibitors, known as antifolates, are an established class of anticancer drugs, with methotrexate being a prime example. Researchers have designed and synthesized quinazolinone derivatives as novel DHFR inhibitors. nih.govnih.gov

In one study, several 2-mercapto-quinazolin-4-one analogs were developed as dual DHFR and EGFR-TK inhibitors. nih.gov Compounds 21 , 37 , and 54 showed remarkable DHFR inhibitory activity with IC50 values of 0.08 μM, 0.03 μM, and 0.08 μM, respectively, comparable to methotrexate (IC50 = 0.08 μM). nih.govbohrium.com Another study reported compound 3e , a quinazolinone derivative, which inhibited human DHFR with an IC50 value of 0.527 µM. nih.gov Molecular modeling studies confirmed that these compounds can bind effectively within the active site of DHFR, providing a basis for their inhibitory action. nih.gov

Table 4: Inhibitory Activity of Selected Quinazolinone Derivatives Against Dihydrofolate Reductase (DHFR).

Apoptosis Induction Mechanisms in Research Models

Quinazoline-based compounds have been investigated for their ability to induce apoptosis, or programmed cell death, in cancer cell lines through various molecular pathways. Research indicates that these derivatives can modulate the expression of key proteins involved in the intrinsic apoptotic pathway.

One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins, which are central to controlling mitochondrial-mediated apoptosis. Studies have shown that certain quinazolinone derivatives can increase the expression of pro-apoptotic proteins like Bax and Bad while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent activation of the caspase cascade. nih.govnih.gov

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Investigations have demonstrated that treatment with quinazoline derivatives leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. nih.govnih.govnih.gov Caspase-3 activation is a point of convergence for both intrinsic and extrinsic apoptotic pathways and is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. jofamericanscience.org For instance, the derivative compound 5d was found to significantly upregulate the expression of caspase-3 and caspase-9 in HepG2 cells. nih.gov Similarly, other novel heterocyclic compounds based on the quinazoline scaffold are considered potent activators of caspases. jofamericanscience.org

Table 1: Effects of Quinazoline Derivatives on Apoptotic Markers in Research Models
Compound/DerivativeResearch ModelEffect on Pro-Apoptotic Proteins (e.g., Bax, Caspase-3, Caspase-9)Effect on Anti-Apoptotic Proteins (e.g., Bcl-2)
Compound 5dHepG2 CellsUpregulation of Bax, Caspase-3, and Caspase-9Downregulation of Bcl-2
MITC-12U251 CellsIncreased Caspase-3 expression and elevated Bax/Bcl-2 ratioDecreased Bcl-2
Compound 5kHepG2 CellsIncreased Bad and BaxDecreased Bcl-2 and Bcl-xL
Compound 17Jurkat and NB4 CellsEffective inducer of apoptosis (Annexin V+)Not specified

Cell Cycle Modulation Research

Derivatives of the quinazoline scaffold have been shown to interfere with the normal progression of the cell cycle, a key mechanism for their antiproliferative effects. A common finding in multiple studies is the ability of these compounds to induce cell cycle arrest, particularly at the G2/M phase transition. nih.govnih.govrsc.org

For example, a novel quinazoline-based analog, QNZ-A, was found to cause an accumulation of cells in the G2/M phase in the human lung cancer cell line A549. nih.gov This arrest was linked to the downregulation of key regulatory proteins such as Cdc25C and the Cyclin B1/Cdk1 complex, which are essential for entry into mitosis. nih.gov Similarly, other research has confirmed that quinazolin-4(3H)-one derivatives can induce G2/M arrest in various cancer cell lines, an effect often indicative of tubulin polymerization inhibition. rsc.orgnih.gov

While G2/M arrest is frequently observed, some derivatives exhibit different effects. In one study, the quinazolin-4-one derivative 5d was found to arrest the cell cycle in the S phase in HepG2 cells. nih.gov This indicates that the specific substitutions on the quinazoline ring can influence the precise point at which the cell cycle is halted. The induction of cell cycle arrest prevents cancer cells from dividing and can ultimately trigger apoptosis. semanticscholar.org

Table 2: Impact of Quinazoline Derivatives on Cell Cycle Progression
Compound/DerivativeResearch ModelPhase of Cell Cycle Arrest
QNZ-AA549 CellsG2/M
BIQO-19H1975 CellsG2/M
Compound 39 and 64MIA Pancreatic Cancer CellsG2/M
Compound 5dHepG2 CellsS Phase
Compound 18MGC-803 CellsG2/M

Antimicrobial Research

The quinazoline scaffold is a key feature in a variety of compounds investigated for their antimicrobial properties.

Quinazolin-2,4-dione derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria in in vitro studies. nih.govelsevierpure.comnih.gov Research has shown efficacy against both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria, such as Staphylococcus aureus, Staphylococcus haemolyticus, and Bacillus subtilis, have been shown to be susceptible. nih.govnih.govrsc.org For instance, compounds 2b and 2c, which are quinazolin-2,4-dione derivatives, exhibited promising antibacterial action against S. aureus and S. haemolyticus. nih.gov

Activity has also been recorded against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. rsc.orgmdpi.com One study highlighted compound 3c as having significant antimicrobial efficacy against all tested strains, including both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 10 μg/ml. rsc.org

Table 3: Antibacterial Activity of Selected Quinazoline Derivatives
Compound/DerivativeBacterial StrainGram StainObserved Activity (MIC in mg/mL or µg/mL)
Compound 2bS. haemolyticusPositive10 mg/mL
Compound 2cS. aureusPositive11 mg/mL
Compound 3cE. coliNegative2.5 - 10 µg/mL
Compound 3cP. aeruginosaNegative2.5 - 10 µg/mL
Compound 3cB. subtilisPositive2.5 - 10 µg/mL
Compound 3cS. aureusPositive2.5 - 10 µg/mL
Furyl derivative 4bE. coliNegative2 - 4 µg/mL

In addition to antibacterial effects, quinazoline and quinazolinone derivatives have been evaluated for their potential as antifungal agents. mdpi.commdpi.com These compounds have shown inhibitory activity against a variety of fungi, including human pathogens and phytopathogenic fungi that affect agriculture. mdpi.comnih.gov

Studies have demonstrated that newly synthesized quinazolinone compounds exhibit significant antifungal activity against plant pathogenic fungi such as Fusarium oxysporum, Rhizoctonia solani, Aspergillus niger, and Aspergillus flavus. mdpi.comnih.gov For example, compound 2c showed a 62.42% inhibition against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com

The activity also extends to fungi that are pathogenic to humans, such as Candida albicans. nih.gov The broad-spectrum nature of this activity suggests that the quinazoline scaffold is a promising starting point for the development of new antifungal treatments. mdpi.com

Table 4: Antifungal Spectrum of Quinazolinone Derivatives
Compound/DerivativeFungal StrainType of FungusObserved Activity
Compound 2cFusarium oxysporum f. sp. NiveumPhytopathogen62.42% inhibition at 300 mg/L
Compounds 2a and 2bRhizoctonia solani AG1PhytopathogenObvious inhibitory effect
THTQAspergillus nigerHuman/PhytopathogenInhibition zone of 28.57 mm
THTQCandida albicansHuman PathogenModerate activity (MIC 7.5 mg/mL)
Compound 7Fusarium moniliformePhytopathogenStrong activity

Research into the mechanisms by which these compounds exert their antimicrobial effects suggests the inhibition of essential bacterial enzymes. Molecular docking studies have indicated that quinazolin-2,4-dione hybrids may act by inhibiting tyrosyl-tRNA synthetase. rsc.org This enzyme is crucial for protein synthesis (translation), as it attaches the amino acid tyrosine to its corresponding tRNA molecule. Inhibition of this enzyme would halt protein production, leading to bacterial cell death. rsc.org This aligns with the specified mechanism of translation inhibition. Other studies have proposed that different derivatives may act by inhibiting DNA gyrase, an enzyme critical for DNA replication. rsc.org

Anti-inflammatory Research

Guanidine (B92328) derivatives of quinazoline have been identified as potent anti-inflammatory agents. nih.govnih.govrrpharmacology.ru A key mechanism underlying this activity is the inhibition of the Na+/H+ exchanger type 1 (NHE-1). nih.govnih.govrrpharmacology.ru NHE-1 is a membrane protein that plays a role in the functions of immune cells, and its inhibition can reduce inflammatory responses. nih.gov

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages have shown that these compounds can significantly inhibit the production of pro-inflammatory mediators. For instance, the triazole-containing analogue 4a was found to dose-dependently inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in primary murine macrophages without causing cytotoxicity. nih.gov Another study found that compound 11 significantly inhibits the pro-inflammatory activation of murine macrophages, with an IC50 value of 15.64 μM. rrpharmacology.ruresearchgate.net

The anti-inflammatory effects have also been confirmed in in vivo models. In a model of LPS-induced acute lung injury in mice, compound 4a was shown to alleviate key signs of inflammation, including neutrophil infiltration, edema, and tissue lesions, demonstrating its potential for suppressing cytokine-mediated inflammatory responses. nih.govnih.gov

Table 5: Anti-inflammatory Activity of Quinazoline-Guanidine Derivatives
Compound/DerivativeResearch ModelMechanism/TargetEffect on Inflammatory Markers
Compound 4aPrimary Murine MacrophagesNHE-1 InhibitionDose-dependent inhibition of NO synthesis and IL-6 secretion
Compound 11LPS-stimulated Peritoneal MacrophagesNHE-1 InhibitionInhibition of pro-inflammatory activation (IC50 15.64 μM)
Compound 4aLPS-induced Acute Lung Injury (mice)NHE-1 InhibitionAlleviated neutrophil infiltration, edema, and tissue lesions

Enzyme Inhibition Research (Non-Kinase Targets)

The compound 2-guanidine-4-methylquinazoline (GMQ), a derivative of 2-Quinazolin-4-ylguanidine, has been a subject of research for its modulatory effects on Acid-Sensing Ion Channels (ASICs). ASICs are neuronal cation channels that are activated by a drop in extracellular pH and are implicated in conditions such as pain, fear, and neurodegeneration following ischemia. nih.gov

GMQ exhibits subtype-specific effects on ASICs. It shifts the pH dependence of activation to more acidic levels in ASIC1a and ASIC1b, while for ASIC3, the shift is in the opposite direction. nih.gov Furthermore, GMQ induces an acidic shift in the pH dependence of inactivation for ASIC1a, -1b, -2a, and -3. nih.gov A key finding is that in the presence of GMQ, the activation and inactivation curves of ASIC3 overlap at a physiological pH of 7.4, creating a "window current" that is not observed in other ASIC subtypes. nih.gov This suggests GMQ can activate ASIC3 at a normal physiological pH. nih.gov The effects of GMQ and the common ASIC inhibitor amiloride have been shown to be additive, suggesting they may act through a common binding site. nih.gov

ASIC SubtypeEffect of GMQ on pH Dependence of ActivationEffect of GMQ on pH Dependence of Inactivation
ASIC1aAcidic ShiftAcidic Shift
ASIC1bAcidic ShiftAcidic Shift
ASIC2aNot specifiedAcidic Shift
ASIC3Basic Shift (opposite direction)Acidic Shift

Derivatives of this compound have been synthesized and identified as potent inhibitors of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1). nih.gov NHE-1 is a membrane protein crucial for regulating intracellular pH, and its inhibition is a therapeutic strategy for cardiovascular diseases and ischemia-reperfusion injuries. nih.govresearchgate.net

A series of novel guanidine-modified quinazolines, specifically N1-alkyl quinazoline-2,4(1H,3H)-dione and quinazoline-4(3H)-one derivatives, have demonstrated significant NHE-1 inhibitory activity, with some lead compounds active in the nanomolar range. nih.gov For instance, compounds 3e and 6a were found to be more potent than the reference drug rimeporide and comparable to zoniporide. nih.gov The introduction of a guanidine moiety to 1,3-disubstituted quinazolin-2,4(1H,3H)-diones is considered a promising strategy for developing NHE-1 inhibitors. nih.gov

CompoundNHE-1 Inhibitory ActivityReference
3a, 3d, 3hActivity comparable to rimeporide nih.gov
3e, 6aMore potent; activity comparable to zoniporide nih.gov
3aIdentified as the most potent NHE-1 inhibitor in a separate study nih.gov

The quinazoline scaffold is a key feature in a number of compounds investigated for dipeptidyl peptidase-4 (DPP-4) inhibition, a validated approach for managing type 2 diabetes. nih.govmdpi.com DPP-4 inhibitors work by preventing the degradation of incretin hormones, which helps to regulate blood glucose levels. mdpi.complos.org

While extensive research has been conducted on quinazolinone derivatives as DPP-4 inhibitors, specific studies focusing solely on the this compound structure are less prominent in the available literature. nih.govresearchgate.net Research has explored various substituted quinazolin-4-ones, which have shown moderate to good DPP-4 inhibitory activity. nih.gov For example, a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives exhibited good inhibition against the DPP-4 enzyme, although their potency was lower than the standard drug, sitagliptin. nih.gov Another study on spiro cyclohexane-1,2'-quinazoline derivatives found that most of the tested compounds were significantly more active than the reference drug linagliptin. nih.gov This body of research indicates the potential of the broader quinazoline class in the development of novel DPP-4 inhibitors.

Adenosine Receptor Antagonism Research

Pharmacophore-based screening has identified 4-methylquinazoline derivatives bearing a guanidino group at the 2-position as antagonists of adenosine receptors (ARs). nih.gov These compounds were tested for their binding affinity at A1, A2A, and A2B adenosine receptor subtypes. nih.gov

The research explored the structure-activity relationships of these 2-guanidinylquinazoline derivatives. While many of the tested analogues were found to be generally non-selective, with micromolar Ki values, the initial pharmacophore search successfully identified a potent and selective A2B receptor antagonist. nih.govnih.gov The binding affinities for a selection of these quinazoline derivatives were determined through radioligand binding assays. nih.gov The quinazoline N3 position was found to be important for recognition by the A2B receptor but not for the A1 and A2A receptors. nih.gov

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)
CMB 6446 (38)>10000>10000112
Compound 314502780>10000
Compound 419001200>10000

Data adapted from a study on quinazolines as adenosine receptor antagonists. nih.gov

Other Reported Biological Activities in Academic Literature

The quinazoline structural motif is present in various compounds that have been investigated for antiviral properties. researchgate.net Research has demonstrated the potential of quinazoline derivatives against a range of viruses, including both RNA and DNA viruses. researchgate.net

Studies have reported the anti-influenza A virus activity of 2,4-disubstituted quinazoline derivatives. Several synthesized compounds exhibited potent activity against the influenza A/WSN/33 virus (H1N1) with low cytotoxicity. nih.gov For instance, compounds 10a5 and 17a showed IC50 values of 3.70–4.19 μM. nih.gov In another study, 2-Methylquinazolin-4(3H)-one, a related compound, demonstrated significant antiviral activity against the H1N1 influenza virus with an IC50 of 23.8 μg/mL. mdpi.com Additionally, (quinazolin-4-ylamino)methyl-phosphonate derivatives have been synthesized and shown to possess antiviral activity against the Tobacco mosaic virus (TMV). nih.gov

Beyond DPP-4 inhibition, other quinazoline derivatives have been explored for their potential antidiabetic effects through different mechanisms. Various quinazolin-4(3H)-one derivatives have been synthesized and evaluated for antihyperglycemic activity. researchgate.net

In one study, novel quinazolin-4(3H)-one heterocycles were assessed using a non-enzymatic glycosylation of hemoglobin assay. documentsdelivered.com Compound 3m from this series showed good inhibition of hemoglobin glycosylation, with an IC50 value of 35.91±0.82 µg/mL, which was comparable to the standard, alpha-tocopherol. This suggests a potential to lower glucose concentration. documentsdelivered.com Another study reported that certain 2-sec-amino-3H-quinazolin-4-ones led to a significant reduction in blood glucose levels in animal models. researchgate.net

Computational and in Silico Research Methodologies

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Quinazolin-4-ylguanidine and its derivatives, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. These studies provide insights into the binding modes, affinities, and the specific molecular interactions that govern the inhibitory activity of these compounds.

Research has shown that quinazoline (B50416) derivatives can effectively bind to the active sites of several enzymes implicated in disease. For instance, docking studies on a series of quinazolinonyl analogues as inhibitors of gamma-aminobutyric acid aminotransferase (GABA-AT) revealed that the binding affinity of the top compound was superior to that of the commercially available anti-epilepsy drug, vigabatrin. The docking analysis indicated that the compound with the highest score (−9.5 kcal/mol) formed both hydrophobic interactions and hydrogen bonds with the amino acid residues of GABA-AT. nih.gov

Similarly, in the pursuit of novel antitumor agents, molecular docking of quinazolin-4(3H)-one derivatives into the hydrophobic site of the epidermal growth factor receptor (EGFR) has been performed. The ICM score values, which ranged from 49 to 51, along with the formation of hydrogen bonds with surrounding amino acid residues, helped in predicting the correct binding geometry for each compound at the active site. brieflands.com

In another study focusing on antimalarial agents, derivatives of 2-anilino 4-amino substituted quinazolines were docked against the Plasmodium falciparum dihydroorotate dehydrogenase (Pf-DHODH) protein target. The results demonstrated that the designed ligands had better binding affinities than the standard drugs, atovaquone and chloroquine. The most stable derivative, {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}, exhibited a re-rank docking score of -173.528 kcal/mol and an interaction energy of -225.112 kcal/mol. nih.gov

The following table summarizes the key findings from various molecular docking studies on quinazoline derivatives:

TargetQuinazoline DerivativeDocking Score (kcal/mol)Interacting ResiduesReference
GABA-ATQuinazolinonyl analogue-9.5Not specified nih.gov
COX-2QZN-16-10.32Not specified researchgate.net
EGFRQuinazolin-4(3H)-one-morpholine hybrid (Compound 1)-10.359Not specified nih.gov
VEGFR1Quinazolin-4(3H)-one-morpholine hybrid (Compound 1)-11.744Not specified nih.gov
VEGFR2Quinazolin-4(3H)-one-morpholine hybrid (Compound 1)-12.407Not specified nih.gov
Pf-DHODH{5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}-173.528 (re-rank score)Not specified nih.gov

Molecular Dynamics Simulations for Binding Mode Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. In drug discovery, MD simulations are employed to assess the stability of ligand-protein complexes predicted by molecular docking. These simulations provide a dynamic view of the binding interactions over time, offering a more realistic representation of the biological system.

For quinazoline derivatives, MD simulations have been crucial in validating the stability of their binding modes with various protein targets. A study on novel quinazoline-2,4,6-triamine derivatives as EGFR tyrosine kinase inhibitors utilized MD simulations to understand the interactions in greater detail. The results indicated that Met 769 is a key residue, forming stable hydrogen bonds with the amine group on the quinazoline ring of the inhibitors. nih.govsemanticscholar.org There was also a good correlation between the calculated binding free energy (ΔG) and the experimental IC50 values for the tested compounds. semanticscholar.org

In another research effort, MD simulations were performed on a quinazolin-4(3H)-one-morpholine hybrid compound in complex with VEGFR1 and VEGFR2. The simulations showed that the compound maintained strong hydrogen bond interactions with the active sites of both receptors for over 90% of the simulation time. Furthermore, the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values of the ligand-protein complexes remained low, around 1-2 Å, indicating high stability. nih.gov

The stability of the docked complex between the antimalarial derivative {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde} and the Pf-DHODH protein target was also confirmed through a 100 ns MD simulation. The analysis revealed that the derivative formed a stable complex with the protein throughout the simulation period. nih.gov

The following table summarizes the findings from molecular dynamics simulations of quinazoline derivatives:

TargetQuinazoline DerivativeSimulation DurationKey FindingsReference
EGFR-TKQuinazoline-2,4,6-triamine derivativesNot specifiedMet 769 is a key residue for interaction. Good consistency between calculated ΔG binding and experimental IC50 values. nih.govsemanticscholar.org
VEGFR1 and VEGFR2Quinazolin-4(3H)-one-morpholine hybridNot specifiedStrong hydrogen bond interactions maintained for >90% of simulation time. RMSD and RMSF values indicate high stability (1-2 Å). nih.gov
Pf-DHODH{5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}100 nsFormation of a stable complex with the protein target over the simulation time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug design to predict the activity of new chemical entities and to optimize the structure of existing compounds.

Several QSAR studies have been conducted on quinazoline derivatives to understand the structural requirements for their biological activities. In a study on quinazolinonyl analogues as anticonvulsant inhibitors, a QSAR model was developed using the Genetic Function Algorithm (GFA). The best model showed a squared correlation coefficient (R²) of 0.934, an adjusted R² of 0.912, a leave-one-out cross-validation coefficient (Q²) of 0.8695, and an external validation (R²pred) of 0.72, indicating its statistical significance and predictive ability. nih.gov

Another QSAR study on quinazoline derivatives as protein tyrosine kinase (erbB-2) inhibitors developed a Multiple Linear Regression (MLR) model. This model was found to be statistically significant with a training R² of 0.956, a cross-validation Q² of 0.915, and an external validation pred_r² of 0.6170. nih.gov The model highlighted the importance of Estate Contribution descriptors, SaaOE-Index and SsCIE-index, in predicting the inhibitory activity. nih.gov

A 3D-QSAR study on quinazoline derivatives targeting osteosarcoma constructed a CoMSIA model with a high Q² of 0.63 and R² of 0.987, demonstrating its stability and strong predictive power. nih.govresearchgate.net Similarly, a 3D-QSAR study on quinazoline derivatives as EGFR inhibitors reported a CoMFA model with a q² of 0.608 and an R²ncv of 0.979. frontiersin.org

The following table presents the statistical parameters of various QSAR models developed for quinazoline derivatives:

QSAR ModelTargetpred_r² / R²predReference
GFAGABA-AT0.9340.86950.72 nih.gov
MLRerbB-20.9560.9150.6170 nih.gov
CoMSIAFGFR4 (Osteosarcoma)0.9870.63Not specified nih.govresearchgate.net
CoMFAEGFR0.979 (R²ncv)0.608Not specified frontiersin.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational method that identifies the essential steric and electronic features of a molecule that are responsible for its biological activity. These models can then be used as 3D queries in virtual screening to search large compound libraries for new molecules with similar features and potentially similar biological activity.

A ligand-based drug design strategy was used to develop a 3D-QSAR pharmacophore model based on quinazoline-based acetylcholinesterase inhibitors. The validated pharmacophore model, AAAHR_1, was then used to screen the ASINEX database, leading to the identification of potential new inhibitors. nih.gov

In a study aimed at identifying novel HPPD inhibitors, multiple structure-based pharmacophore models were developed and used to screen the ZINC and natural product databases. This virtual screening effort resulted in the identification of 29 compounds with high fitness scores to the pharmacophore models. mdpi.com

Collaborative virtual screening of multiple proprietary pharmaceutical libraries has also been employed to expand the structure-activity relationship of compounds with moderate efficacy against Trypanosoma cruzi. This approach led to the identification of a subset of 2-arylquinazolines with significant potency. lshtm.ac.uknih.gov

The key features of a pharmacophore model are typically hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), and aromatic rings (AR). The following table provides examples of pharmacophore models used in studies involving quinazoline derivatives:

TargetPharmacophore Model FeaturesDatabase ScreenedOutcomeReference
AcetylcholinesteraseAAAHR_1 (3 Aromatic Rings, 1 Hydrophobic, 1 H-bond Acceptor)ASINEXIdentification of new potential inhibitors. nih.gov
HPPDMultiple modelsZINC and Natural Product databasesIdentification of 29 potential inhibitors. mdpi.com
Trypanosoma cruziNot specifiedProprietary pharmaceutical librariesIdentification of a potent series of 2-arylquinazolines. lshtm.ac.uknih.gov

Biochemical Pathway Analysis (theoretical frameworks and enzyme cost minimization)

Biochemical pathway analysis involves the study of the complex network of chemical reactions that occur within a biological system. A key theoretical framework within this field is enzyme cost minimization (ECM), which posits that metabolic pathways have evolved to operate at a minimal protein cost for a given metabolic flux. nih.govplos.org This principle can be used to predict optimal enzyme and metabolite concentrations within a pathway. nih.govmetabolic-economics.de

The ECM method formulates the problem of finding the optimal enzyme profile as a convex optimization problem, making it numerically tractable. nih.govmetabolic-economics.de The cost of an enzyme is influenced by various factors, including its catalytic rate, thermodynamic driving forces, and saturation with substrates and products. metabolic-economics.de By minimizing the total enzyme cost, it is possible to predict the steady-state concentrations of enzymes and metabolites in a pathway.

While no specific studies on the biochemical pathway analysis of this compound using enzyme cost minimization have been published, this theoretical framework could be applied to understand its metabolism. If the metabolic pathway of this compound were known, including the enzymes involved in its biotransformation, the ECM framework could be used to model the optimal allocation of cellular resources for its metabolism.

For example, if this compound is metabolized through a series of enzymatic reactions, the ECM approach could predict the relative expression levels of the metabolizing enzymes required to process a certain concentration of the compound. This would provide insights into the potential metabolic fate of the compound and could help in identifying potential bottlenecks in its clearance from a biological system.

The application of such theoretical frameworks is particularly valuable in the early stages of drug development for predicting the metabolic behavior of novel compounds. It can help in prioritizing compounds with more favorable predicted metabolic profiles for further experimental investigation.

Advanced Research Perspectives and Future Directions

Exploration of Novel Derivatization Strategies for Enhanced Biological Profiles

The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the quinazoline core. nih.gov Researchers have explored numerous derivatization strategies to enhance the therapeutic potential of these compounds. A common approach involves introducing various heterocyclic moieties at the 2 and 3 positions of the quinazolinone nucleus, which has been shown to modulate activity. researchgate.net

Strategies often focus on modifying the C-4, C-5, and C-6 positions of the quinazoline ring. nih.gov For instance, the introduction of an anilino group at the C-4 position has been a key strategy in developing potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov Further modifications, such as adding sulfonamide moieties, have been employed to create potent antibacterial and anti-inflammatory agents. nih.gov The addition of iodine atoms has also been explored due to iodine's low toxicity and high tolerance to air and moisture. nih.gov

Hybrid molecules that combine the quinazolinone ring system with other pharmacologically active groups, such as sulfonamides or acylhydrazones, represent another promising avenue. nih.govnih.gov For example, novel 4-arylamino-6-(5-substituted furan-2-yl)quinazoline derivatives have shown strong anti-proliferation activities against various tumor cell lines. nih.gov Similarly, quinazolinone derivatives bearing 1,2,3-triazole and glycoside moieties have been investigated as potential cytotoxic agents. nih.gov The diversity in pharmacological responses highlights the value of continued exploration into novel derivatization. researchgate.net

Table 1: Examples of Derivatization Strategies and Their Biological Outcomes

Investigation of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery. Quinazoline derivatives are well-suited for this approach, as the scaffold can be modified to interact with various biological targets. nih.gov

Several quinazoline derivatives have been identified as multi-target inhibitors. Vandetanib, for example, is a heteroaromatic-substituted anilinoquinazoline that acts as a potent and reversible inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and RET tyrosine kinase. mdpi.com Similarly, novel quinazolin-4-one derivatives bearing 1,2,3-triazole and glycoside moieties have been developed as potential dual inhibitors of EGFR and VEGFR-2. nih.gov This multi-targeting capability can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer where multiple signaling pathways are often dysregulated. nih.govmdpi.com

The development of agents that combine Na+/H+ exchanger type 1 (NHE-1) inhibition with antiglaucomic and antiplatelet activity is another example of a multi-targeting approach within this chemical class. rrpharmacology.ru Such compounds could be beneficial for treating cardiovascular pathologies, glaucoma, and thrombotic events. researchgate.netnih.gov

Development of Selective Agents for Specific Isoforms or Pathways

While multi-targeting can be advantageous, the development of selective agents that target specific enzyme isoforms or signaling pathways is crucial for minimizing off-target effects. Research on quinazoline derivatives has yielded compounds with high selectivity for particular biological targets.

For instance, novel quinazolin-4-one derivatives containing a hydroxamic acid moiety have been designed as selective histone deacetylase 6 (HDAC6) inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov Another area of success has been the development of S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives that act as potent and selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes. nih.gov

Furthermore, guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent and selective inhibitors of the Na+/H+ exchanger type 1 (NHE-1), a target for cardiovascular and ophthalmic diseases. nih.govrrpharmacology.ruresearchgate.net The ability to fine-tune the quinazoline scaffold to achieve high selectivity for specific targets like dihydrofolate reductase (DHFR) underscores its versatility and therapeutic potential. nih.gov

Table 2: Selective Quinazoline-Based Inhibitors

Application of Advanced Imaging Techniques in Mechanistic Studies

Understanding the mechanism of action of 2-quinazolin-4-ylguanidine derivatives at a cellular level is critical. Advanced imaging techniques, particularly those using fluorescent probes, offer powerful tools for these mechanistic studies. The quinazoline structure is a suitable scaffold for constructing fluorescent probes. rsc.org

Researchers have successfully designed and synthesized quinazoline-based small-molecule fluorescent probes for visualizing α1-Adrenergic Receptors (α1-ARs). nih.gov These probes, which consist of a pharmacophore for receptor binding and a fluorophore for visualization, exhibit high affinity and allow for subcellular localization imaging. nih.gov Other quinazolinone-based probes have been developed that can target specific organelles, such as mitochondria and lysosomes, and respond to changes in the cellular environment, like pH and viscosity. rsc.org For example, certain probes show a significant fluorescence enhancement in response to increased viscosity or changes in pH, which can be used to monitor cellular processes and disease states. rsc.org

Related heterocyclic systems, such as quinolizinium, have also been used to create fluorescent probes for detecting reactive species like formaldehyde, demonstrating the broader potential of such scaffolds in developing tools for bio-imaging. nih.govresearchgate.net

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Target Identification Research

The identification of molecular targets is a fundamental step in drug discovery. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive approach to understanding the complex biological systems that drugs interact with. researchgate.netnih.gov While single-omics studies are useful, they often capture only one dimension of a complex system. researchgate.net Integrated multi-omics analysis offers a more holistic view, helping to elucidate the causal connections between a drug and its phenotypic effects. nih.gov

This integrated approach is highly applicable to research on this compound and its derivatives. By combining different omics datasets, researchers can construct regulatory networks and identify key molecules and pathways affected by these compounds. nih.gov For example, integrating transcriptomics and proteomics can reveal correlations between gene expression and protein levels, providing a more complete picture of the drug's impact. nih.gov These high-throughput technologies have shifted drug-target identification from traditional single-omics techniques towards a more powerful, integrated multi-omics strategy. nih.govsemanticscholar.orgdocumentsdelivered.com

Research into Novel Synthetic Routes for Scalable Production in Academic Settings

The synthesis of quinazoline derivatives is a well-explored area, with various methods available for academic research. researchgate.net Traditional methods often involve the reaction of N1-substituted quinazoline-2,4(1H,3H)-diones with esters of bromoacetic acid. nih.gov The resulting esters can then be reacted with guanidine hydrochloride to yield the desired guanidine derivatives. nih.gov

In addition to conventional methods, modern synthetic techniques are being applied to improve efficiency and yield. Microwave-assisted synthesis has been used for the one-pot synthesis of quinazoline compounds. researchgate.net Other approaches include metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis. researchgate.net For instance, N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties have been synthesized by first alkylating a starting quinazolin-2,4(1H,3H)-dione with benzyl bromoacetate. nih.gov Researchers continue to explore novel routes to quinazolin-2,4-diones and their fused derivatives, aiming to develop more efficient and scalable methods for their production. researchgate.net

Theoretical Chemistry and Quantum Mechanical Studies on Reactivity and Interactions

Theoretical and quantum mechanical studies provide invaluable insights into the reactivity, stability, and intermolecular interactions of molecules like this compound. These computational methods can complement experimental findings and guide the design of new derivatives.

For example, theoretical calculations have been used to elucidate the mechanism behind the pH sensitivity of certain quinazolinone-based fluorescent probes. rsc.org By modeling the electronic structure and properties of the molecule in different protonation states, researchers can understand why fluorescence intensity changes with pH. rsc.org Molecular docking simulations are another powerful tool used to predict the binding mode of quinazoline derivatives with their biological targets, such as EGFR. nih.gov These in silico studies help to rationalize observed structure-activity relationships and can guide the optimization of lead compounds to achieve better binding affinity and selectivity.

Compound Names Mentioned

Table 3: List of Compounds

Q & A

Basic: What are the recommended protocols for synthesizing 2-Quinazolin-4-ylguanidine with high purity, and how can experimental reproducibility be ensured?

Methodological Answer:
Synthesis typically involves condensation reactions between guanidine derivatives and quinazoline precursors under controlled conditions. To ensure purity:

  • Use HPLC or NMR (e.g., 1H^1H, 13C^{13}C) for real-time monitoring of intermediates and final product .
  • Optimize reaction parameters (temperature, solvent polarity, catalyst ratio) using Design of Experiments (DoE) to minimize by-products .
  • For reproducibility, document all steps in the supplementary materials , including exact molar ratios, solvent purification methods, and inert atmosphere protocols, as per guidelines for rigorous experimental reporting .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Spectroscopic Characterization :
    • FT-IR to confirm functional groups (e.g., guanidine NH stretches at 3300–3500 cm1^{-1}) .
    • Mass Spectrometry (MS) for molecular ion verification and fragmentation pattern analysis .
  • Chromatographic Purity :
    • Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Report retention times and peak area percentages (>95% purity recommended) .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C9_9H10_{10}N6_6) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95 filters) if aerosolization occurs .
  • Exposure Control :
    • Work under fume hoods with ≥0.5 m/s airflow. Avoid skin contact; if exposed, wash immediately with soap and water for ≥15 minutes .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation :
    • Cross-validate results using multiple assays (e.g., enzyme inhibition, cell viability) to rule out assay-specific artifacts .
    • Perform dose-response curves to assess potency (IC50_{50}) and efficacy (Emax_{max}) across studies .
  • Structural Confounds :
    • Re-analyze compound identity (e.g., stereochemistry, salt forms) via X-ray crystallography or 2D-NMR to confirm structural consistency .
  • Meta-Analysis : Apply Fisher’s exact test or Cochran’s Q test to evaluate heterogeneity in published datasets .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound to target proteins?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to model interactions (e.g., hydrogen bonding with kinase active sites) .
    • Validate docking poses via Molecular Dynamics (MD) simulations (≥100 ns trajectories) to assess stability .
  • QSAR Modeling :
    • Develop 3D-QSAR models using steric/electrostatic descriptors derived from aligned analogs. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

Advanced: How can researchers design SAR studies to optimize the selectivity of this compound analogs against off-target receptors?

Methodological Answer:

  • Scaffold Modification :
    • Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the quinazoline C2 position to modulate electronic effects .
  • Selectivity Screening :
    • Test analogs against a panel of related receptors (e.g., kinase isoforms) using radioligand binding assays .
  • Free Energy Calculations :
    • Compute binding energy differences (ΔΔG) between on-target and off-target complexes via MM/PBSA to guide rational design .

Advanced: What methodologies are recommended for assessing the stability of this compound under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose the compound to pH extremes (1.2–9.0), heat (40–60°C), and UV light. Monitor degradation via UPLC-MS .
  • Metabolic Stability :
    • Use human liver microsomes (HLMs) with NADPH cofactor. Quantify parent compound depletion over 60 minutes .
  • Plasma Protein Binding :
    • Employ ultrafiltration or equilibrium dialysis to measure unbound fraction in human plasma .

Advanced: How should researchers address gaps in ecotoxicological data for this compound?

Methodological Answer:

  • Tiered Ecotoxicity Testing :
    • Acute Toxicity : Conduct Daphnia magna immobilization assays (OECD 202) .
    • Chronic Toxicity : Use algae growth inhibition tests (OECD 201) to estimate NOEC/LOEC values .
  • Bioaccumulation Potential :
    • Calculate log Kow via shake-flask method and compare to EPA criteria (log Kow > 4 indicates high risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.